molecular formula C16H12ClN3O2S B11372592 3-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

3-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11372592
M. Wt: 345.8 g/mol
InChI Key: WEYIAHORJKMVEN-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a 1,2,4-thiadiazole ring attached to a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps:

    Formation of the 1,2,4-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the 4-methoxyphenyl group: This step involves the coupling of the 1,2,4-thiadiazole ring with a 4-methoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the benzamide core: This involves the reaction of the chlorinated intermediate with benzoyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

3-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]propanamide
  • 3-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide

Uniqueness

3-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to its specific substitution pattern and the presence of both a 1,2,4-thiadiazole ring and a benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8 g/mol

IUPAC Name

3-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C16H12ClN3O2S/c1-22-13-7-5-10(6-8-13)14-18-16(23-20-14)19-15(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,19,20,21)

InChI Key

WEYIAHORJKMVEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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